molecular formula C20H21N7O2 B10938354 6-cyclopropyl-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(1-methyl-1H-pyrazol-3-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-cyclopropyl-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(1-methyl-1H-pyrazol-3-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10938354
M. Wt: 391.4 g/mol
InChI Key: YPHQVETWPGMITH-UHFFFAOYSA-N
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Description

6-CYCLOPROPYL-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-N~4~-(1-METHYL-1H-PYRAZOL-3-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines This compound is characterized by its unique structure, which includes a cyclopropyl group, multiple pyrazole rings, and a carboxamide group

Preparation Methods

The synthesis of 6-CYCLOPROPYL-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-N~4~-(1-METHYL-1H-PYRAZOL-3-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves several steps, including the formation of the isoxazolo[5,4-b]pyridine core and the subsequent introduction of the cyclopropyl and pyrazole groups. The synthetic route typically involves the following steps:

    Formation of the Isoxazolo[5,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under specific reaction conditions to form the isoxazolo[5,4-b]pyridine core.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced through a cyclopropanation reaction, which involves the addition of a cyclopropyl precursor to the isoxazolo[5,4-b]pyridine core.

    Formation of the Pyrazole Rings: The pyrazole rings are formed through a series of condensation reactions involving appropriate pyrazole precursors.

    Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, which involves the reaction of an amine precursor with a carboxylic acid derivative.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield, purity, and scalability.

Chemical Reactions Analysis

6-CYCLOPROPYL-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-N~4~-(1-METHYL-1H-PYRAZOL-3-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically involving the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at various positions on the compound, involving reagents such as halogens or alkylating agents.

    Condensation: Condensation reactions can be used to form additional rings or functional groups on the compound.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-CYCLOPROPYL-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-N~4~-(1-METHYL-1H-PYRAZOL-3-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: This compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: This compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 6-CYCLOPROPYL-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-N~4~-(1-METHYL-1H-PYRAZOL-3-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The specific molecular targets and pathways involved depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

6-CYCLOPROPYL-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-N~4~-(1-METHYL-1H-PYRAZOL-3-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    Isoxazolo[5,4-b]pyridines: These compounds share the same core structure but may differ in the substituents attached to the core.

    Pyrazole Derivatives: Compounds with pyrazole rings that may have different substituents or additional functional groups.

    Carboxamide Derivatives: Compounds with carboxamide groups that may have different core structures or additional functional groups.

Properties

Molecular Formula

C20H21N7O2

Molecular Weight

391.4 g/mol

IUPAC Name

6-cyclopropyl-3-(1-ethyl-5-methylpyrazol-4-yl)-N-(1-methylpyrazol-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H21N7O2/c1-4-27-11(2)14(10-21-27)18-17-13(19(28)23-16-7-8-26(3)24-16)9-15(12-5-6-12)22-20(17)29-25-18/h7-10,12H,4-6H2,1-3H3,(H,23,24,28)

InChI Key

YPHQVETWPGMITH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C2=NOC3=C2C(=CC(=N3)C4CC4)C(=O)NC5=NN(C=C5)C)C

Origin of Product

United States

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